![molecular formula C23H24N4O3S B2538377 3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251630-06-4](/img/structure/B2538377.png)
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a member of the triazolopyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimalarial properties, potential as an anticancer agent, and other pharmacological effects.
- Molecular Formula : C23H24N4O3S
- Molecular Weight : 436.53 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its interaction with various biological targets. Notably, studies have highlighted its potential as an antimalarial and anticancer agent.
Antimalarial Activity
Research conducted on a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides indicated that compounds within this class exhibit significant antimalarial activity against Plasmodium falciparum. Virtual screening and molecular docking studies identified promising candidates with IC50 values indicating effective inhibition of falcipain-2, a key enzyme in the malaria parasite's lifecycle. For instance, derivatives such as 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide demonstrated an IC50 of 2.24 μM .
Anticancer Potential
The triazolopyridine scaffold has also shown promise in cancer research. Compounds derived from this scaffold have been tested for their ability to inhibit key enzymes involved in cancer cell proliferation. The mechanism of action often involves targeting enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are critical for DNA synthesis and cell cycle regulation. Studies suggest that modifications to the triazolopyridine structure can enhance cytotoxicity against various cancer cell lines .
Case Study 1: Antimalarial Efficacy
A study published in Frontiers in Pharmacology detailed the synthesis and evaluation of a library of triazolopyridine sulfonamides. The researchers found that the compound exhibited potent antimalarial activity with favorable selectivity indices when tested against both Plasmodium falciparum and human cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazole ring enhanced potency while maintaining low toxicity profiles .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of triazolopyridines highlighted their effectiveness against various cancer types, including breast and lung cancer. The study demonstrated that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. The findings indicated that compounds with electron-withdrawing groups at specific positions on the triazole ring exhibited higher cytotoxicity compared to others .
Summary Table of Biological Activities
Applications De Recherche Scientifique
Antimalarial Applications
Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine sulfonamides as promising candidates for antimalarial drug development.
Research Findings
- A study designed a virtual library of compounds, including various [1,2,4]triazolo[4,3-a]pyridine derivatives. Among these, specific compounds demonstrated significant antimalarial activity against Plasmodium falciparum, with inhibitory concentrations (IC50) as low as 2.24 μM .
- The mechanism of action appears to involve inhibition of falcipain-2, a cysteine protease crucial for the survival of the malaria parasite. This suggests that derivatives of this compound could serve as a foundation for developing new antimalarial therapies.
Case Studies
- In vitro evaluations showed that certain derivatives exhibited superior activity compared to existing treatments. For instance, one derivative achieved an IC50 value significantly lower than those of traditional antimalarial drugs .
Antifungal Applications
The compound has also been investigated for its antifungal properties.
Research Findings
- A series of pyridine-3-sulfonamide derivatives were synthesized and tested against various fungal strains. Notably, some compounds exhibited greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
- The structural diversity provided by the triazole moiety in these compounds enhances their interaction with fungal targets, potentially leading to improved therapeutic outcomes.
Case Studies
- In one study, the docking studies indicated that the most active compounds had favorable binding affinities for fungal enzymes critical for cell wall synthesis and metabolism . This highlights the importance of molecular design in enhancing antifungal activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds.
Key Structural Features
- The presence of the triazole ring and sulfonamide group is essential for biological activity.
- Modifications on the aromatic rings can significantly influence the potency and selectivity of the compounds against specific pathogens.
Data Table: Structure-Activity Relationships
Compound Name | IC50 (μM) | Activity Type | Target Pathogen |
---|---|---|---|
Compound A | 2.24 | Antimalarial | Plasmodium falciparum |
Compound B | 4.98 | Antimalarial | Plasmodium falciparum |
Compound C | ≤ 25 | Antifungal | Candida albicans |
Compound D | ≤ 25 | Antifungal | Rhodotorula mucilaginosa |
Propriétés
IUPAC Name |
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-4-22-24-25-23-21(12-7-13-26(22)23)31(28,29)27(19-10-5-8-17(2)14-19)16-18-9-6-11-20(15-18)30-3/h5-15H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXVEDXPRDWACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)OC)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.